trans-AUCB
Overview
Description
Trans-AUCB (t-AUCB) is a potent, orally active, and selective soluble epoxide hydrolase (sEH) inhibitor . It has IC50 values of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH, respectively . It has been shown to have anti-glioma activity .
Molecular Structure Analysis
The molecular formula of trans-AUCB is C24H32N2O4 . The exact mass and monoisotopic mass are 412.23620751 g/mol . The structure includes a urea group and an adamantyl group .Physical And Chemical Properties Analysis
The molecular weight of trans-AUCB is 412.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Glioblastoma Treatment : Trans-AUCB has shown potential in treating glioblastoma, a type of brain cancer. In a study, it was found that when used in combination with the γ-secretase inhibitor DAPT, trans-AUCB significantly enhanced apoptosis in human glioblastoma cells by blocking the p38 MAPK/MAPKAPK2/Hsp27 pathway (Li, Li, & Wang, 2014).
Cardioprotective Actions in Hypertension : Another study demonstrated that chronic treatment with cis-AUCB, a related compound, resulted in a reduction in blood pressure and a reduced myocardial infarct size in a rat model of angiotensin II-dependent hypertension. This suggests potential cardioprotective applications of trans-AUCB (Neckář et al., 2012).
Enhancing Endothelial Progenitor Cell Function : Trans-AUCB was found to increase angiogenesis-related functions in endothelial progenitor cells from patients with acute myocardial infarction. This effect was mediated through the EETs-PPARγ pathway, suggesting its potential utility in therapy for ischemic heart disease (Xu et al., 2013).
Combination Therapy for Glioblastoma : In another study on glioblastoma, trans-AUCB, when combined with quercetin, showed dual inhibition of Hsp27 and COX-2, sensitizing glioblastoma cells to treatment both in vitro and in vivo. This highlights its potential as part of a combination therapy approach for treating glioblastoma (Li et al., 2016).
properties
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-AUCB |
Citations
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